

# In-Depth Technical Guide: BMS-919373 for Atrial Fibrillation Research

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Compound of Interest				
Compound Name:	BMS-919373			
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For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

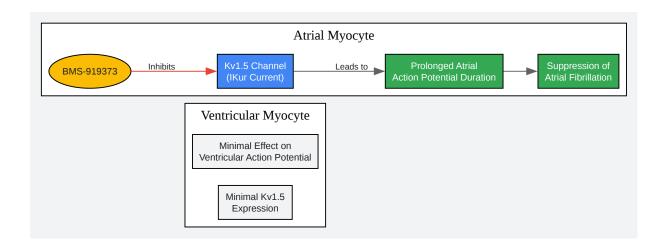
BMS-919373 is an investigational small molecule that was developed as a potent and selective inhibitor of the Kv1.5 potassium channel. This channel is responsible for the ultra-rapidly activating delayed rectifier potassium current (IKur), a key component in the repolarization of the human atrial action potential. Due to the predominantly atrial expression of Kv1.5, BMS-919373 was explored as a potentially atrial-selective therapeutic for the management of atrial fibrillation (AF), aiming to avoid the proarrhythmic ventricular effects associated with less selective antiarrhythmic agents. Although the clinical development of BMS-919373 was discontinued, the preclinical data and the underlying therapeutic hypothesis remain of significant interest to researchers in the field of cardiac electrophysiology and antiarrhythmic drug discovery. This guide provides a comprehensive overview of the available technical information on BMS-919373, including its mechanism of action, pharmacological data, and relevant experimental protocols.

## **Core Mechanism of Action**

**BMS-919373** exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel.[1][2] The IKur current, conducted by Kv1.5 channels, plays a crucial role in the early phase of repolarization in human atrial myocytes. By inhibiting this current, **BMS-919373** prolongs the atrial action potential duration (APD) and the effective refractory period (ERP). This prolongation is believed to be a key mechanism for terminating and preventing re-entrant



arrhythmias, which are a common underlying cause of atrial fibrillation. The atrial-selective nature of IKur means that **BMS-919373** was hypothesized to have a minimal effect on ventricular repolarization, thereby reducing the risk of ventricular proarrhythmias, a significant side effect of many existing antiarrhythmic drugs.



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Caption: Mechanism of action of BMS-919373. (Max Width: 760px)

# **Quantitative Pharmacological Data**

The following tables summarize the available quantitative data for **BMS-919373**, providing insights into its potency and selectivity.

Table 1: Potency of BMS-919373

Target	Parameter	Value	Cell Line
IKur / Kv1.5	IC50	50 nM	Not Specified

Data sourced from Probechem Biochemicals.

Table 2: Ion Channel Selectivity Profile of BMS-919373



Channel	Parameter	Value	Comment
hERG	IC50	1.9 μΜ	Data from MedchemExpress.[3]
Sodium (Na) Channels	-	Selective	Specific IC50 not available.[4]
Calcium (Ca) Channels	-	Selective	Specific IC50 not available.[4]

## **Experimental Protocols**

While specific, detailed protocols for the evaluation of **BMS-919373** are not publicly available due to its discontinued development, this section outlines standard methodologies that are widely used for the preclinical assessment of similar IKur inhibitors for atrial fibrillation.

# In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is fundamental for determining the potency and selectivity of an ion channel inhibitor.

Objective: To measure the inhibitory effect of **BMS-919373** on Kv1.5 channels and other cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a heterologous system.

#### Methodology:

- Cell Culture: A stable cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, is transfected to express the human Kv1.5 channel.[5][6]
- Solution Preparation:
  - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).[7]
  - Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).



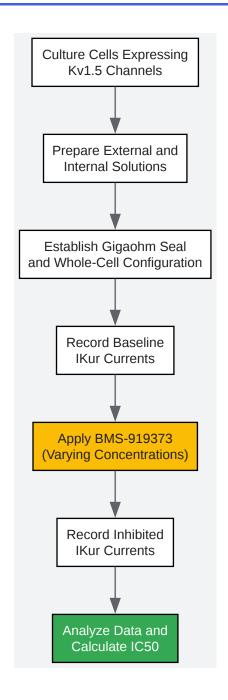




#### · Recording:

- Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[5]
- Cells are held at a holding potential of -80 mV.
- To elicit IKur, depolarizing voltage steps (e.g., to +40 mV for 300 ms) are applied.[5]
- Drug Application: **BMS-919373** is applied at various concentrations to the external solution to generate a concentration-response curve.
- Data Analysis: The peak current amplitude in the presence of the compound is compared to the control to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to the Hill equation.





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Caption: Workflow for whole-cell patch clamp experiments. (Max Width: 760px)

## **Ex Vivo Model: Langendorff-Perfused Heart**

This model allows for the study of the drug's effects on the electrophysiology of an intact heart in a controlled environment.

Objective: To assess the effect of **BMS-919373** on atrial and ventricular action potential duration, effective refractory period, and susceptibility to induced atrial fibrillation.



#### Methodology:

- Heart Isolation: The heart from a suitable animal model (e.g., rabbit, guinea pig) is rapidly excised and cannulated via the aorta.[8][9]
- Retrograde Perfusion: The heart is perfused in a retrograde manner with a warmed,
  oxygenated Krebs-Henseleit solution at a constant pressure.[10][11]
- Electrophysiological Recordings:
  - Monophasic action potential (MAP) electrodes are placed on the epicardial surface of the atria and ventricles to record action potentials.
  - A pacing electrode is used to control the heart rate and to deliver programmed electrical stimulation to induce arrhythmias.
- Drug Perfusion: After a baseline recording period, BMS-919373 is added to the perfusate at desired concentrations.
- Data Analysis: Changes in atrial and ventricular APD, ERP, and the ability to induce and sustain AF are measured and compared to baseline.

## In Vivo Animal Models of Atrial Fibrillation

These models are used to evaluate the efficacy and safety of a drug candidate in a living organism.

Objective: To determine the effectiveness of **BMS-919373** in preventing or terminating atrial fibrillation in a relevant animal model.

#### Methodology:

- Model Induction: Atrial fibrillation can be induced in various animal models (e.g., canines, goats, pigs) through different techniques, including:
  - Rapid Atrial Pacing: Chronic high-rate pacing of the atria leads to electrical and structural remodeling that promotes AF.[12]



- Vagal Nerve Stimulation: Increases susceptibility to AF.[13]
- Drug Administration: BMS-919373 is administered orally or intravenously.
- AF Monitoring: The duration and burden of AF are monitored using implanted ECG transmitters or through periodic electrophysiological studies.
- Data Analysis: The incidence, duration, and burden of AF in the drug-treated group are compared to a placebo-treated control group.

# **Clinical Development Overview**

**BMS-919373** underwent Phase I and Phase II clinical trials to evaluate its safety, tolerability, and efficacy in patients with atrial fibrillation.

- NCT02089061: A Phase I study to evaluate the effect of co-administration of BMS-919373
   on the pharmacokinetics of rosuvastatin and atorvastatin in healthy subjects. This study has
   been completed.[3][14][15]
- NCT02153437: A Phase I study to assess the effects of BMS-919373 on the atrial effective refractory period in subjects with a dual-chamber pacemaker. This trial was terminated.[3]
  [15][16]
- NCT02156076: A Phase II randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and effect on atrial fibrillation burden of **BMS-919373** in patients with paroxysmal atrial fibrillation. This trial was also terminated.[15][17]

The development of **BMS-919373** was ultimately discontinued by Bristol-Myers Squibb.[16] The specific reasons for discontinuation are not publicly detailed but can be due to a variety of factors including lack of efficacy, safety concerns, or strategic business decisions.

## Conclusion

**BMS-919373** represents a focused effort to develop an atrial-selective antiarrhythmic drug by targeting the Kv1.5 channel. While its clinical development was halted, the preclinical data underscore the potential of IKur inhibition as a therapeutic strategy for atrial fibrillation. The information and protocols outlined in this guide provide a valuable resource for researchers



continuing to explore this and similar mechanisms for the development of safer and more effective treatments for atrial fibrillation. Further investigation into the structure-activity relationships of Kv1.5 inhibitors and a deeper understanding of the complexities of atrial electrophysiology will be crucial for the success of future drug candidates in this class.

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